molecular formula C8H5FN2O2S B2967442 Quinoxaline-2-sulfonyl fluoride CAS No. 1935239-80-7

Quinoxaline-2-sulfonyl fluoride

Cat. No.: B2967442
CAS No.: 1935239-80-7
M. Wt: 212.2
InChI Key: YNLVTHFJEVZPHF-UHFFFAOYSA-N
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Description

Quinoxaline-2-sulfonyl fluoride is a chemical compound belonging to the quinoxaline family, which is characterized by a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-sulfonyl fluoride typically involves the reaction of quinoxaline derivatives with sulfonyl fluoride reagents. One common method includes the use of quinoxaline-2-sulfonyl chloride, which is reacted with fluoride sources under controlled conditions to yield the desired sulfonyl fluoride compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield quinoxaline-2-sulfonamides, while oxidation can produce quinoxaline-2-sulfonic acids .

Mechanism of Action

The mechanism of action of quinoxaline-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other quinoxaline derivatives. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .

Properties

IUPAC Name

quinoxaline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLVTHFJEVZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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